1-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone
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Overview
Description
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is a complex organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a biphenyl structure
Preparation Methods
The synthesis of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves multiple steps, including the formation of the biphenyl core and the introduction of the chloro and trifluoromethoxy groups. One common synthetic route involves the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Introduction of the Trifluoromethoxy Group: This step can be accomplished using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the ethanone group and the formation of corresponding acids or alcohols.
Scientific Research Applications
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The biphenyl structure provides a rigid framework that facilitates interactions with target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can be compared with other biphenyl derivatives, such as:
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-methanol: This compound has a hydroxyl group instead of an ethanone group, leading to different chemical reactivity and biological activity.
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-amine:
1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-carboxylic acid: This compound has a carboxylic acid group, which affects its solubility and reactivity compared to the ethanone derivative.
The uniqueness of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10ClF3O2 |
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Molecular Weight |
314.68 g/mol |
IUPAC Name |
1-[2-chloro-6-[2-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)14-11(6-4-7-12(14)16)10-5-2-3-8-13(10)21-15(17,18)19/h2-8H,1H3 |
InChI Key |
SCOFJKYRNOPBCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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